molecular formula C11H16BrN3O B1290488 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol CAS No. 364794-69-4

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

Cat. No.: B1290488
CAS No.: 364794-69-4
M. Wt: 286.17 g/mol
InChI Key: WAPIGYYBSKBDAO-UHFFFAOYSA-N
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Description

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is an organic compound with the molecular formula C10H15BrN4O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of a bromopyridine moiety attached to the piperazine ring, which is further connected to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.

    Formation of Piperazine Derivative: 5-Bromopyridine is then reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol, to form 4-(5-bromopyridin-2-yl)piperazine.

    Introduction of Ethanol Group: The final step involves the reaction of 4-(5-bromopyridin-2-yl)piperazine with ethylene oxide or ethylene glycol under basic conditions to introduce the ethanol group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromopyridine moiety can be reduced to the corresponding pyridine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups, such as amino or hydroxyl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Research: The compound is employed in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in the target protein, while the piperazine ring can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)ethanol: Similar structure with a pyrimidine ring instead of a pyridine ring.

    4-(5-Bromopyridin-2-yl)piperazine: Lacks the ethanol group.

    2-(4-(5-Chloropyridin-2-yl)piperazin-1-yl)ethanol: Contains a chlorine atom instead of a bromine atom.

Uniqueness

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is unique due to the presence of both the bromopyridine and ethanol moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[4-(5-bromopyridin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O/c12-10-1-2-11(13-9-10)15-5-3-14(4-6-15)7-8-16/h1-2,9,16H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPIGYYBSKBDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634138
Record name 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364794-69-4
Record name 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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